Cas no 2172124-45-5 (4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid)

4-{1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclopentyl backbone and isopropyl formamide group contribute to enhanced conformational rigidity, facilitating controlled peptide chain elongation. The Fmoc protecting group ensures selective deprotection under mild basic conditions, improving synthesis efficiency. The terminal butanoic acid moiety allows for further functionalization or conjugation, making it valuable for constructing complex peptide architectures. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and orthogonal reactivity support high-purity peptide production. Suitable for research-scale applications, it offers reliable performance in demanding synthetic workflows.
4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid structure
2172124-45-5 structure
Product Name:4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid
CAS No:2172124-45-5
MF:C28H34N2O5
MW:478.579967975616
CID:6023714
PubChem ID:165517646
Update Time:2025-06-09

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid
    • 4-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-(propan-2-yl)formamido}butanoic acid
    • 2172124-45-5
    • EN300-1518118
    • Inchi: 1S/C28H34N2O5/c1-18(2)30(15-7-12-26(31)32)27(33)19-13-14-20(16-19)29-28(34)35-17-25-23-10-5-3-8-21(23)22-9-4-6-11-24(22)25/h3-6,8-11,18-20,25H,7,12-17H2,1-2H3,(H,29,34)(H,31,32)
    • InChI Key: SBHPOUDGKSVSKF-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCCC(=O)O)C(C)C

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 734
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 95.9Ų

4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid Pricemore >>

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Additional information on 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid

Comprehensive Analysis of 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid (CAS No. 2172124-45-5)

The compound 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid (CAS No. 2172124-45-5) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. Its unique structure, featuring a cyclopentyl backbone and Fmoc-protected amine, makes it invaluable for researchers in pharmaceutical development and chemical biology. With the growing demand for precision medicine and targeted drug delivery, this compound has garnered significant attention for its role in designing peptide-based therapeutics.

Recent advancements in proteomics and bioorganic chemistry have highlighted the importance of Fmoc-protected intermediates like CAS 2172124-45-5. Its compatibility with solid-phase peptide synthesis (SPPS) allows for efficient incorporation into complex peptide sequences, addressing challenges in drug stability and bioavailability. Researchers are particularly interested in its potential for creating cyclic peptides, which are increasingly explored for their enhanced binding affinity and metabolic resistance compared to linear counterparts.

The propan-2-yl formamido moiety in this compound offers additional versatility, enabling post-synthetic modifications for applications in biomarker discovery and diagnostic probes. As the biopharmaceutical industry shifts toward personalized therapies, the demand for high-purity amino acid derivatives like 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid continues to rise. This aligns with trends in AI-driven drug discovery, where computational models prioritize structurally diverse building blocks for next-generation therapeutics.

From a synthetic perspective, the butanoic acid terminus facilitates carboxylate activation, making it ideal for amide bond formation in peptide coupling reactions. Its stability under standard SPPS conditions ensures high yields, a critical factor for industrial-scale production. Furthermore, the Fmoc group provides orthogonal protection, simplifying multi-step syntheses—a feature highly valued in combinatorial chemistry and library development for high-throughput screening.

Environmental and regulatory considerations also play a role in its adoption. Unlike traditional reagents, CAS 2172124-45-5 exhibits favorable green chemistry metrics, with studies highlighting its reduced waste generation in peptide manufacturing. This resonates with the global push for sustainable chemical processes, a topic frequently searched in academic and industrial forums. Additionally, its non-hazardous profile aligns with REACH compliance, ensuring accessibility for researchers worldwide.

In conclusion, 4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentyl-N-(propan-2-yl)formamido}butanoic acid represents a cutting-edge tool for modern drug design. Its synergy with emerging technologies like machine learning in molecular optimization and automated synthesis platforms positions it as a cornerstone for future innovations in bioconjugation and therapeutic peptide engineering.

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